molecular formula C8H7BrFNO B8400626 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone

Cat. No. B8400626
M. Wt: 232.05 g/mol
InChI Key: KNLPUPUSHJCMDQ-UHFFFAOYSA-N
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Patent
US08754099B2

Procedure details

A solution of 2-(1-ethoxy-ethenyl)-5-fluoro-6-methyl-pyridine obtained from Step A (15.3 g) in THF (200 mL) and water (8 mL) was treated with N-bromosuccinimide (12.02 g) at room temperature. After stirring for 10 min, the reaction was concentrated in vacuo. The resulting residue was purified by silica gel chromatography (eluted with a gradient of ethyl acetate in hexanes) to give 2-bromoacetyl-5-fluoro-6-methyl-pyridine, together with an unidentified impurity. This product was used in the next step. 1H NMR (500 MHz, CDCl3): δ 7.98 (dd, 1H), 7.44 (t, 1H), 4.83 (s, 2H), 2.57 (d, 3H).
Name
2-(1-ethoxy-ethenyl)-5-fluoro-6-methyl-pyridine
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
12.02 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[C:8]([CH3:13])[N:7]=1)=[CH2:5])C.[Br:14]N1C(=O)CCC1=O>C1COCC1.O>[Br:14][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[C:8]([CH3:13])[N:7]=1)=[O:5]

Inputs

Step One
Name
2-(1-ethoxy-ethenyl)-5-fluoro-6-methyl-pyridine
Quantity
15.3 g
Type
reactant
Smiles
C(C)OC(=C)C1=NC(=C(C=C1)F)C
Name
Quantity
12.02 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (
WASH
Type
WASH
Details
eluted with a gradient of ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCC(=O)C1=NC(=C(C=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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